1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid
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Overview
Description
“1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C11H12ClNO4S . It is also known as 1-[(4-chlorophenyl)sulfonyl]proline .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, a sulfonyl group attached to a chlorophenyl group is connected to the nitrogen of the pyrrolidine ring .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 289.74 . The InChI key for this compound is JXMXHRZHMZMBDK-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Arylsulfonylpyrrolidines : A study by Smolobochkin et al. (2017) described the synthesis of 1-(arylsulfonyl)pyrrolidines from 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine and phenols, highlighting a method for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Pharmaceutical Research
- Enantiomers in Thromboxane Receptor Antagonism : Bhagwat et al. (1993) synthesized enantiomers of a compound structurally related to 1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid, demonstrating their efficacy as thromboxane receptor antagonists and thromboxane synthase inhibitors (Bhagwat et al., 1993).
Medicinal Chemistry
- Antiviral Activity : Research by Chen et al. (2010) focused on synthesizing 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives for antiviral applications, starting from 4-chlorobenzoic acid, a related compound (Chen et al., 2010).
- Antimicrobial Activity : A study by Nural et al. (2018) synthesized a novel compound related to this compound and evaluated its antimicrobial activity (Nural et al., 2018).
Chemical Reactions and Interactions
- Crystal Structures and Interactions : Balasubramani et al. (2007) investigated the crystal structures of organic salts related to the compound, revealing insights into hydrogen-bonded motifs and sulfonate/carboxylate interactions (Balasubramani et al., 2007).
Material Science
- Polymer Synthesis : Hajipour et al. (2009) explored the synthesis of optically active poly(azo-ester-imide)s, utilizing compounds related to this compound, demonstrating its application in material science (Hajipour et al., 2009).
Mechanism of Action
Target of Action
A similar compound, 1- [ [ (1e)-2- (4-chlorophenyl)ethenyl]sulfonyl]-4- [ [1- (4-pyridinyl)-4-piperidinyl]methyl]piperazine, is known to target theCoagulation factor X in humans .
Mode of Action
The pyrrolidine ring, a common feature in these types of compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse pharmacological effects .
Result of Action
A similar compound, 1- [ [ (1e)-2- (4-chlorophenyl)ethenyl]sulfonyl]-4- [ [1- (4-pyridinyl)-4-piperidinyl]methyl]piperazine, is known to interact with the coagulation factor x in humans .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMXHRZHMZMBDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377539 |
Source
|
Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
73096-27-2 |
Source
|
Record name | 1-(4-Chlorobenzene-1-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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